Tetrairidium dodecacarbonyl (CAS: 11065-24-0) is an air-stable, zero-valent iridium cluster that serves as a premium precursor for advanced materials synthesis and catalysis. Unlike many highly sensitive organometallic carbonyls, this canary-yellow crystalline solid can be handled without strict inert-atmosphere glovebox conditions, significantly simplifying industrial and laboratory workflows[1]. Its primary procurement value lies in its exact stoichiometry and exclusively volatile carbon monoxide ligands. These attributes allow for the deposition of ultra-high-purity iridium films via Chemical Vapor Deposition (CVD) and the precise synthesis of highly dispersed, supported nanoparticle catalysts. By providing iridium already in the Ir(0) oxidation state, it eliminates the need for the harsh chemical or thermal reduction steps required when using standard iridium halide salts .
Substituting Ir4(CO)12 with cheaper, more common iridium salts like Iridium(III) chloride (IrCl3) or Iridium(III) acetylacetonate (Ir(acac)3) frequently leads to catastrophic process failures in sensitive applications. IrCl3 introduces corrosive chloride ions that act as severe catalyst poisons and uncontrollably alter the intrinsic acidity of supports like zeolites or alumina, while also requiring harsh, high-temperature reduction steps to reach the active Ir(0) state [1]. Conversely, while Ir(acac)3 is a common CVD precursor, its carbon- and oxygen-rich acetylacetonate ligands require either high decomposition temperatures (>410 °C in vacuum) or the addition of oxygen co-reactants to prevent massive carbon contamination in the resulting metal film, which risks oxidizing the underlying substrate [2]. Ir4(CO)12 avoids both failure modes by offering a halogen-free, zero-valent core where all ligands cleanly volatilize as carbon monoxide gas at mild processing temperatures.
In the fabrication of iridium thin films for electrodes and high-temperature protective coatings, precursor ligand chemistry dictates film purity. Ir4(CO)12 decomposes cleanly because its CO ligands leave entirely as a gas, enabling the deposition of ultra-high-purity Ir films without carbon inclusions. In contrast, Ir(acac)3 requires temperatures exceeding 410 °C to decompose in vacuum or hydrogen, and its complex organic ligands routinely leave significant carbon contamination unless an oxidizing atmosphere (which risks substrate oxidation) is applied [1].
| Evidence Dimension | Ligand decomposition pathway and carbon residue risk |
| Target Compound Data | Ir4(CO)12 (Clean CO volatilization, <1% C impurity without O2 co-reactants) |
| Comparator Or Baseline | Ir(acac)3 (Decomposes at >410 °C in vacuum/H2; high risk of carbon inclusion from acetylacetonate fragments) |
| Quantified Difference | Ir4(CO)12 eliminates the need for oxygen co-reactants to achieve carbon-free films at lower processing temperatures. |
| Conditions | MOCVD / CVD in vacuum or hydrogen atmospheres. |
Procuring Ir4(CO)12 ensures high-purity metallic film growth without requiring oxidizing conditions that could degrade sensitive underlying substrates.
The synthesis of highly dispersed, single-cluster catalysts requires precursors that activate without sintering. Ir4(CO)12 can be completely decarbonylated on supports such as MgO or Zeolite NaY at a mild 300 °C in a helium or hydrogen flow. Extended X-ray Absorption Fine Structure (EXAFS) confirms that the Ir4 cluster framework remains intact without fragmentation or aggregation[1]. Conversely, reducing IrCl3 to Ir(0) requires much harsher conditions that inevitably lead to severe metal sintering, resulting in large, uneven nanoparticle distributions and lost active surface area.
| Evidence Dimension | Activation temperature and cluster integrity |
| Target Compound Data | Ir4(CO)12 (Complete decarbonylation at 300 °C, intact Ir4 clusters) |
| Comparator Or Baseline | IrCl3 (Requires harsh reduction >500 °C, leading to extensive metal sintering) |
| Quantified Difference | Ir4(CO)12 allows a >200 °C reduction in activation temperature while preserving sub-nanometer cluster dispersion. |
| Conditions | Catalyst preparation on MgO or Zeolite supports under He/H2 flow. |
Buyers synthesizing advanced heterogeneous catalysts must use Ir4(CO)12 to achieve maximum atomic dispersion and prevent thermal degradation of the active sites.
In homogeneous catalytic processes such as the hydroformylation of olefins, the presence of halides strongly suppresses reaction rates. Comparative studies demonstrate that the catalytic activity of iridium precursors strictly follows the order IrCl3 < [IrCl(CO)3]n < Ir4(CO)12[1]. Because Ir4(CO)12 is completely halogen-free and already in the active zero-valent state, it avoids the chloride-induced poisoning and competing hydrogenation pathways that severely limit the turnover frequencies of IrCl3-based systems.
| Evidence Dimension | Relative catalytic activity in hydroformylation |
| Target Compound Data | Ir4(CO)12 (Highest activity, halogen-free, zero-valent) |
| Comparator Or Baseline | IrCl3 (Lowest activity, chloride-inhibited) |
| Quantified Difference | Ir4(CO)12 demonstrates strictly superior reaction rates and aldehyde selectivity compared to IrCl3 and intermediate chloride-carbonyls. |
| Conditions | Hydroformylation of 1-hexene. |
For scale-up of catalytic hydroformylation, procuring Ir4(CO)12 directly translates to higher turnover numbers and eliminates the need for complex halide-scavenging promoters.
Directly leverages the clean CO volatilization of Ir4(CO)12 to deposit carbon-free, highly conductive iridium films on oxidation-sensitive semiconductor or aerospace substrates without requiring O2 co-reactants [1].
Utilizes the mild 300 °C decarbonylation profile of Ir4(CO)12 to produce structurally intact Ir4 nanoparticles on MgO or zeolites, maximizing active surface area for CO hydrogenation and alkane dehydrogenation [2].
Employs Ir4(CO)12 as a pre-reduced, zero-valent catalyst precursor to achieve maximum turnover frequencies in olefin hydroformylation, avoiding the severe chloride poisoning associated with IrCl3 [3].
Irritant